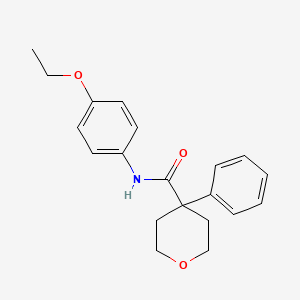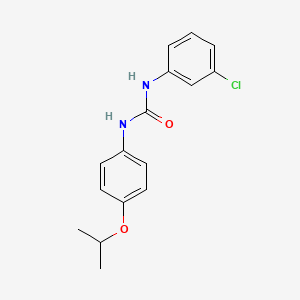![molecular formula C19H24ClN5O B5661166 N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)
N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to the one , often involves multicomponent reactions utilizing diversified hybrid catalysts. These catalysts range from organocatalysts, metal catalysts, to green solvents, aiming to develop the pyrimidine scaffold efficiently. The use of hybrid catalysts has been extensively reviewed, highlighting their importance in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Pyrimidine is a core structure in various biologically active compounds. Its derivatives, including the target compound, are recognized for their synthetic versatility and diverse biological activities. The synthesis and anticancer, as well as antiviral potentials of pyrimidine derivatives, have been extensively studied, showcasing the scaffold's significance in drug discovery (Kumar, Deep, & Narasimhan, 2019).
Chemical Reactions and Properties
The reactivity and functionalization of pyrimidine cores are pivotal in constructing various biologically significant molecules. Enaminoketones and enaminothiones serve as critical intermediates for synthesizing heterocycles like pyridine, pyrimidine, and pyrrole derivatives, highlighting the versatility of pyrimidine-based compounds in chemical reactions (Negri, Kascheres, & Kascheres, 2004).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(ethylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O/c1-2-21-19-23-11-15(12-24-19)18(26)22-13-17(25-9-3-4-10-25)14-5-7-16(20)8-6-14/h5-8,11-12,17H,2-4,9-10,13H2,1H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEQVARSBROSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5661116.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)

![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)
![N-[4-(aminosulfonyl)benzyl]-2-furamide](/img/structure/B5661146.png)
![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)


![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)
